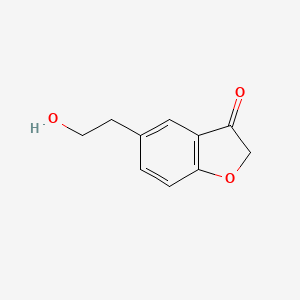

5-(2-Hydroxyethyl)-3(2H)-benzofuranone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is an organic compound that belongs to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a hydroxyethyl group attached to it. Benzofuranones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone typically involves the reaction of benzofuranone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-3(2H)-benzofuranone undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The benzofuranone core can be reduced to form a dihydrobenzofuranone derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 5-(2-carboxyethyl)-3(2H)-benzofuranone.

Reduction: Formation of 5-(2-hydroxyethyl)-dihydrobenzofuranone.

Substitution: Formation of 5-(2-haloethyl)-3(2H)-benzofuranone derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)-3(2H)-benzofuranone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzofuranone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

5-(2-Hydroxyethyl)-4-methylthiazole: A metabolic intermediate in the biosynthesis of thiamine with bacteriostatic activity.

2-Fluoro-5-(2-hydroxyethyl)-4-methylthiazole: A fluoro-analogue with similar biological activities.

Uniqueness

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is unique due to its benzofuranone core structure, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is a compound belonging to the benzofuranone class, characterized by a fused benzene and furan ring structure. Its molecular formula is C₉H₈O₃, and it features both a hydroxyl group and an ethyl side chain, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

Research indicates that compounds within the benzofuranone class exhibit various biological activities, including:

- Antioxidant Activity : Many benzofuranones demonstrate significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : These compounds have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antitumor Potential : Some studies suggest that benzofuranones can inhibit tumor growth by interfering with angiogenesis and cell proliferation.

Research Findings

Numerous studies have explored the biological activity of this compound. Below are key findings:

- Antioxidant Properties : A study demonstrated that derivatives of benzofuranones, including this compound, exhibited strong antioxidant activity in vitro. This was assessed using various assays measuring free radical scavenging ability and total antioxidant capacity .

-

Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of alkaline phosphatase (AP), with IC50 values indicating effective inhibition compared to standard inhibitors .

Compound Name IC50 (μM) Mechanism of Action This compound 1.055 ± 0.029 Inhibition of alkaline phosphatase KH₂PO₄ (standard) 2.80 ± 0.065 Reference inhibitor - Antitumor Activity : In vivo studies have indicated that compounds similar to this compound can inhibit tumor growth through mechanisms involving apoptosis induction and suppression of cell migration .

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuranones:

- Case Study on Tumor Angiogenesis : A study involving a methanolic extract containing benzofuranones demonstrated significant inhibition of angiogenesis in a breast carcinoma model. The results suggested that these compounds could serve as novel agents in cancer therapy by targeting angiogenic pathways .

- Alkaline Phosphatase Inhibition : A series of synthetic derivatives were tested for their ability to inhibit alkaline phosphatase, revealing that certain substitutions on the benzofuranone structure significantly enhance inhibitory potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Hydroxyethyl)-3(2H)-benzofuranone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as ring-closure of substituted desoxybenzoins using diethyl bromomalonate under controlled conditions. Key parameters include solvent choice (e.g., dry acetone), temperature (reflux), and reaction time (18–24 hours). For example, potassium carbonate is used as a base to facilitate cyclization. Degradation or dimerization may occur if conditions are suboptimal, necessitating purification via flash chromatography or recrystallization . Intermediate characterization requires thin-layer chromatography (TLC) to monitor progress .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the hydroxyethyl substituent and benzofuranone core. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl). High-performance liquid chromatography (HPLC) ensures purity (>95%). For intermediates, TLC with UV visualization is used to track reaction progression .

Q. How does the hydroxyethyl substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., methanol, DMSO). Stability tests in aqueous buffers (pH 4–9) at 25–37°C over 24–72 hours, monitored via HPLC, reveal degradation pathways. Oxidative stability can be assessed using radical generators (e.g., AIBN) to simulate radical-mediated degradation, followed by LC-MS analysis of products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate monoamine oxidase (MAO) inhibitory activity of derivatives?

- Methodological Answer : Synthesize analogs with variations in the hydroxyethyl group (e.g., alkylation, acetylation) and assess MAO-A/B inhibition via enzyme assays. Use recombinant MAO isoforms and measure IC₅₀ values using kynuramine as a substrate. Competitive inhibition kinetics (Ki values) are determined via Lineweaver-Burk plots. For selectivity, compare inhibition of MAO-A (serotonin degradation) vs. MAO-B (dopamine degradation) .

Q. What computational methods predict the binding affinity and selectivity of derivatives toward MAO isoforms?

- Methodological Answer : Perform molecular docking (e.g., MOE-Dock) using MAO-A/B crystal structures (PDB IDs: 2Z5X, 2V5Z). Focus on interactions between the hydroxyethyl group and active-site residues (e.g., FAD cofactor, Tyr 444 in MAO-B). Quantitative SAR (QSAR) models using Mordred descriptors (e.g., logP, polar surface area) correlate physicochemical properties with inhibitory potency. Molecular dynamics simulations (100 ns) validate binding stability .

Q. How can conflicting data from antioxidant assays (e.g., DPPH vs. ORAC) for this compound be resolved?

- Methodological Answer : Discrepancies arise from assay mechanisms: DPPH measures hydrogen atom transfer, while ORAC assesses peroxyl radical scavenging. Use laccase-mediated oxidation studies to identify primary antioxidant pathways. LC-MS/MS identifies oxidation products (e.g., benzofuranone dimers or quinones). Validate via comparative studies with known antioxidants (e.g., quercetin) under identical conditions .

Q. What strategies mitigate dimerization or undesired side products during large-scale synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1:1 molar ratio of precursors) and use inert atmospheres to prevent oxidation. Add radical inhibitors (e.g., BHT) during reflux. Monitor reaction progress via in-situ IR to detect intermediate carbonyl groups. Scale-up purification employs fractional crystallization (petroleum ether/ethyl acetate) or preparative HPLC .

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O3/c11-4-3-7-1-2-10-8(5-7)9(12)6-13-10/h1-2,5,11H,3-4,6H2 |

InChI Key |

XGFPFNZOPHINPN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.